molecular formula C20H25N5O2S B2713941 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1797954-48-3

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2713941
CAS No.: 1797954-48-3
M. Wt: 399.51
InChI Key: RARXYYIQYFNKIH-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that features a piperidine ring, a pyrazine moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazine Moiety: The pyrazine group is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the piperidine intermediate.

    Attachment of the Benzenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group in the pyrazine moiety, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Conversion of nitrile groups to primary amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.

Biology

Biologically, N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific proteins makes it a candidate for drug development.

Medicine

In medicinal research, this compound is explored for its therapeutic potential. It may act as an inhibitor or modulator of certain enzymes or receptors, making it relevant in the treatment of diseases such as cancer or neurological disorders.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. For example, it could inhibit an enzyme by occupying its active site or modulate a receptor by binding to its ligand-binding domain.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide: shares similarities with other sulfonamide derivatives and piperidine-containing compounds.

    N-(4-(3-cyanopyrazin-2-yl)piperidin-1-yl)-2,4,5-trimethylbenzenesulfonamide: A closely related compound with slight structural variations.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-14-10-16(3)19(11-15(14)2)28(26,27)24-13-17-4-8-25(9-5-17)20-18(12-21)22-6-7-23-20/h6-7,10-11,17,24H,4-5,8-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARXYYIQYFNKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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